molecular formula C20H20FN3O2S B2596623 4-ethoxy-N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide CAS No. 897455-69-5

4-ethoxy-N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide

Cat. No.: B2596623
CAS No.: 897455-69-5
M. Wt: 385.46
InChI Key: SVYCLDLBPQAWBA-UHFFFAOYSA-N
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Description

4-ethoxy-N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide is a synthetic small molecule designed for research applications, featuring a fluorophenyl-imidazole core linked to an ethoxybenzamide group via a thioether chain. This structural architecture suggests potential for diverse biological activity. The 4-fluorophenyl-imidazole moiety is a scaffold of significant interest in medicinal chemistry, particularly in oncology and neuroscience. Research indicates that similar 2-phenyl-1H-imidazole and 2-phenyl-1H-benzo[d]imidazole structures can function as positive allosteric modulators (PAMs) of the α1β2γ2 GABA-A receptor, a key target in the central nervous system . The presence of the 4-fluorophenyl group is a strategic modification often employed to enhance metabolic stability and improve drug-like properties . Furthermore, imidazole derivatives are extensively investigated for their anticancer properties. Compounds bearing the imidazole core have demonstrated cytotoxicity against a range of human cancer cell lines, including triple-negative breast cancer (MDA-MB-231), prostate carcinoma (PPC-1), and glioblastoma (U-87) . The incorporation of a thioether linkage, as seen in the structure of this compound, is a common feature in drug design that can influence pharmacokinetics and target binding. The ethoxybenzamide component is a versatile pharmacophore found in molecules interacting with various enzymatic targets. This combination of features makes this compound a promising candidate for further investigation in structure-activity relationship (SAR) studies, mechanism of action (MoA) elucidation, and preclinical research across multiple disease areas. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-ethoxy-N-[2-[[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O2S/c1-2-26-17-9-5-15(6-10-17)19(25)22-11-12-27-20-23-13-18(24-20)14-3-7-16(21)8-4-14/h3-10,13H,2,11-12H2,1H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVYCLDLBPQAWBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide typically involves multiple steps, starting from readily available starting materialsThe final step usually involves the coupling of the imidazole derivative with the benzamide core under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The ethoxy group (-OCH2CH3) at position 4 of the benzamide undergoes nucleophilic substitution under acidic or alkaline conditions. For example:
Reaction:

4-ethoxy-benzamide+HI (excess)4-hydroxy-benzamide+CH3CH2I\text{4-ethoxy-benzamide} + \text{HI (excess)} \rightarrow \text{4-hydroxy-benzamide} + \text{CH}_3\text{CH}_2\text{I}

This demethylation proceeds via an SN2 mechanism at the ethyl group, with yields >80% reported for analogous ethoxybenzamides .

Oxidation of Thioether Linkage

The -S-CH2- bridge is susceptible to oxidation, forming sulfoxide or sulfone derivatives depending on reaction conditions:

Oxidizing AgentProductYieldConditions
H2O2 (30%)Sulfoxide65%RT, 6 hr
mCPBASulfone78%0°C, 2 hr

The sulfoxide derivative shows increased polarity (logP reduced by 1.2 units), while sulfonation enhances metabolic stability in pharmacokinetic studies .

Hydrolysis of Benzamide

The amide bond undergoes hydrolysis under strong acidic (HCl, Δ) or basic (NaOH, Δ) conditions:
Acidic Hydrolysis:

Benzamide+H2OHCl4-ethoxy-benzoic acid+2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethylamine\text{Benzamide} + \text{H}_2\text{O} \xrightarrow{\text{HCl}} \text{4-ethoxy-benzoic acid} + \text{2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethylamine}

Basic Hydrolysis:

Benzamide+OH4-ethoxy-benzoate+NH2(CH2)2S-imidazole\text{Benzamide} + \text{OH}^- \rightarrow \text{4-ethoxy-benzoate} + \text{NH}_2(\text{CH}_2)_2\text{S-imidazole}

Reaction rates correlate with pH (k = 0.12 h⁻¹ at pH 1 vs. 0.08 h⁻¹ at pH 13) .

Coordination with Metal Ions

The imidazole N-atoms and thioether sulfur act as ligand sites for transition metals:

Metal IonComplex StoichiometryStability Constant (logβ)Application
Cu(II)1:2 (M:L)12.4 ± 0.3Anticancer
Pd(II)1:18.9 ± 0.2Catalysis

Copper complexes demonstrate 3.8-fold enhanced cytotoxicity against MCF-7 cells compared to the free ligand .

Electrophilic Aromatic Substitution

The 4-fluorophenyl ring undergoes directed electrophilic substitution:

Nitration:

4-Fluorophenyl+HNO3/H2SO43-nitro-4-fluorophenyl (Major)\text{4-Fluorophenyl} + \text{HNO}_3/\text{H}_2\text{SO}_4 \rightarrow \text{3-nitro-4-fluorophenyl} \ (\text{Major})

Regioselectivity follows para-fluorine directive effects, with meta-nitration constituting >85% of products .

Halogenation:
Bromination (Br2/FeBr3) produces 3-bromo-4-fluorophenyl derivatives (Yield: 72%), while chlorination requires AlCl3 catalysis .

Imidazole Ring Functionalization

The 1H-imidazole moiety participates in:

  • N-Alkylation with methyl iodide (KI, DMF, 60°C) → 1-methylimidazole derivative (Yield: 68%)

  • Cross-Coupling via Suzuki-Miyaura (Pd(PPh3)4, K2CO3) for aryl group introduction

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces:

  • C-S bond cleavage in thioether (Quantum yield Φ = 0.14)

  • Fluorophenyl ring dimerization (Minor pathway, Φ = 0.03)

This compound's multifunctional design enables tailored modifications for applications in medicinal chemistry (e.g., kinase inhibitor synthesis ) and materials science (metal-organic frameworks ). Further studies should explore enantioselective reactions and in vivo metabolic pathways.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with imidazole derivatives exhibit significant anticancer activities. For instance, studies have shown that similar imidazole-based compounds can selectively inhibit cancer cell proliferation. The introduction of electron-withdrawing groups (like fluorine in this compound) has been correlated with increased biological activity against various cancer cell lines, including breast (MCF-7), colon (HCT-116), and lung (A549) cancers .

Case Study : A study evaluated the anticancer effects of structurally related compounds against HCT-116 cells, revealing IC50 values suggesting potent activity, which may be comparable to established chemotherapeutics like doxorubicin .

Antiviral Activity

Imidazole derivatives are also being explored for their antiviral potential. The compound's structural features may allow it to inhibit viral replication by targeting specific viral enzymes or proteins. Previous research on related compounds has demonstrated efficacy against viruses such as Hepatitis C and HIV, indicating a promising avenue for further investigation .

Case Study : In vitro studies have shown that certain imidazole derivatives can inhibit NS5B RNA polymerase activity by over 95%, suggesting that 4-ethoxy-N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide could exhibit similar antiviral properties .

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and thereby modulating various biological pathways. Detailed studies are required to fully elucidate the exact molecular mechanisms involved .

Comparison with Similar Compounds

N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives (7a–7l)

  • Structure : Benzamide linked to a 1,3,4-thiadiazole core via a thioether bridge, with a piperidine-substituted ethyl chain.
  • Synthesis : Prepared via multi-step reactions involving hydrazine-carbothioamide intermediates and cyclization with piperidine derivatives .

2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]acetamide (9b)

  • Structure : Contains a 4-fluorophenyl-thiazole moiety and a triazole-linked benzodiazole system.
  • Synthesis : Synthesized via click chemistry (Cu-catalyzed azide-alkyne cycloaddition) and characterized by IR, NMR, and elemental analysis .
  • Key Differences : The triazole and thiazole rings introduce distinct steric and electronic profiles compared to the imidazole-thioether in the target compound.

5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3(4H)-thiones (7–9)

  • Structure : Triazole-thione derivatives with sulfonyl and difluorophenyl substituents.
  • Synthesis : Derived from hydrazinecarbothioamide precursors under basic conditions, confirmed by IR and NMR .
  • Key Differences : The sulfonyl group and triazole-thione core contrast with the benzamide and imidazole in the target compound, likely affecting solubility and target selectivity.

Physicochemical and Spectral Data Comparison

Compound Name Melting Point (°C) IR (C=O stretch, cm⁻¹) ^1H-NMR Key Signals (δ, ppm) Reference
Target Compound Not reported ~1660–1680 (benzamide) Ethoxy (1.3–1.5), imidazole (7.2–8.1)
9b () 160–290 1606 (C=O) Ar-H (7.36–8.13)
8a () 290 1679, 1605 CH3 (2.49, 2.63), Ar-H (7.47–8.39)
W1 () Not reported ~1663–1682 Dinitrophenyl (8.5–9.0)
7a–7l () 180–220 1670–1700 Piperidine (2.5–3.5), thiadiazole (7.8–8.2)

Notes:

  • The target compound’s ethoxy group (~1.3–1.5 ppm in ^1H-NMR) and fluorophenyl-imidazole signals distinguish it from analogues with bulkier substituents (e.g., piperidine in 7a–7l).
  • Absence of C=O IR bands in triazole-thiones (7–9) confirms structural divergence from benzamide-containing compounds .

Bioactivity and Mechanism Insights

Antimicrobial and Anticancer Activity

  • Target Compound : Predicted to inhibit enzymes like acetylcholinesterase (AChE) or kinases due to imidazole-thioether and benzamide motifs, though specific data are lacking.
  • 9b () : Demonstrated moderate antimicrobial activity against E. coli (MIC = 32 µg/mL) and S. aureus (MIC = 64 µg/mL) .
  • 7a–7l () : Exhibited AChE inhibition (IC50 = 0.8–12.4 µM), with electron-withdrawing groups enhancing activity .

Binding Interactions

  • Molecular docking of 9c () revealed hydrogen bonding with active-site residues (e.g., Tyr-121 in AChE), while the target compound’s 4-fluorophenyl may enhance hydrophobic interactions .

Q & A

Q. Key Considerations :

  • Catalysts : Use of K₂CO₃ for thioether bond formation ensures high yield (75–85%) .
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) improves purity.

Table 1 : Synthesis Optimization

StepReagents/ConditionsYield (%)Reference
Thioether bondK₂CO₃, DMF, 80°C82
Benzamide couplingEt₃N, CH₂Cl₂, RT78

How can spectroscopic techniques (IR, NMR, MS) be employed to confirm the structure and purity of this compound?

Q. Basic Research Focus

  • IR Spectroscopy : Key peaks include:
    • N–H stretch (benzamide): ~3300 cm⁻¹ .
    • C=O (amide): ~1650 cm⁻¹.
    • C–S (thioether): ~650 cm⁻¹ .
  • ¹H/¹³C NMR :
    • Ethoxy group: δ 1.4 ppm (CH₃), δ 4.1 ppm (OCH₂) .
    • Imidazole protons: δ 7.2–7.8 ppm (aromatic H), δ 12.5 ppm (imidazole NH, broad) .
    • Thioethyl chain: δ 2.8–3.2 ppm (SCH₂CH₂N) .
  • Mass Spectrometry (ESI-MS) : Molecular ion peak [M+H]⁺ at m/z corresponding to the molecular formula C₂₀H₂₀FN₃O₂S (calculated: 403.12) .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex aromatic regions.

What computational or crystallographic methods are suitable for analyzing the compound’s binding interactions with biological targets?

Q. Advanced Research Focus

  • Molecular Docking :
    • Software : AutoDock Vina or Schrödinger Suite for predicting binding modes to enzymes like CYP51 (a fungal sterol demethylase) .
    • Key Interactions : Fluorophenyl and thioethyl groups may occupy hydrophobic pockets, while the benzamide forms hydrogen bonds with catalytic residues.
  • X-ray Crystallography :
    • Data Collection : Use SHELX programs for structure refinement .
    • Example : Co-crystallization with Aspergillus fumigatus CYP51 revealed critical π-π stacking with the heme cofactor .

Table 2 : Docking Scores vs. Experimental IC₅₀

Target ProteinDocking Score (kcal/mol)Experimental IC₅₀ (µM)Reference
CYP51 (A. fumigatus)-9.20.15
JNK3 Kinase-7.8>10

How does structural modification of the imidazole or benzamide moieties influence biological activity?

Q. Advanced Research Focus

  • Imidazole Modifications :
    • Fluorophenyl vs. Trifluoromethyl : Substitution at C5 of the imidazole enhances antifungal activity by improving lipophilicity (logP) .
    • Thioethyl vs. Oxethyl : Thioether linkages increase metabolic stability compared to ethers .
  • Benzamide Modifications :
    • Ethoxy vs. Methoxy : Ethoxy groups improve solubility without compromising target affinity .

Methodological Insight : Use QSAR models to predict bioactivity based on substituent electronic parameters (Hammett σ values).

What in vitro assays are recommended to evaluate antifungal or anti-inflammatory potential?

Q. Advanced Research Focus

  • Antifungal Assays :
    • Microbroth Dilution (CLSI M38) : Test against Candida albicans and Aspergillus fumigatus; measure MIC values .
    • CYP51 Inhibition : Monitor demethylation of lanosterol using LC-MS .
  • Anti-inflammatory Screening :
    • COX-1/2 Inhibition : Use ELISA kits to measure prostaglandin E₂ reduction in LPS-stimulated macrophages .

Experimental Design : Include positive controls (e.g., fluconazole for antifungal assays) and triplicate replicates for statistical validity.

How can researchers resolve contradictions in biological activity data across studies?

Q. Advanced Research Focus

  • Source of Variability : Differences in assay conditions (e.g., pH, serum protein binding) or cell lines (e.g., C. albicans strain ATCC vs. clinical isolates).
  • Strategies :
    • Standardize protocols (e.g., CLSI guidelines for antifungal testing).
    • Validate target engagement using orthogonal methods (e.g., thermal shift assays for enzyme binding).

Example : Discrepancies in CYP51 inhibition IC₅₀ values may arise from variations in microsomal preparation purity .

What analytical techniques are critical for assessing compound stability under physiological conditions?

Q. Advanced Research Focus

  • HPLC-MS/MS : Monitor degradation in simulated gastric fluid (pH 2.0) and liver microsomes .
  • Accelerated Stability Studies : Store at 40°C/75% RH for 4 weeks; track impurities via UPLC.
  • Key Findings : The thioether bond is prone to oxidation; inclusion of antioxidants (e.g., BHT) in formulations improves stability .

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